molecular formula C18H22ClN3S B14153366 3-(Diethylamino)-7-(dimethylamino)phenothiazin-5-ium chloride CAS No. 2391-29-9

3-(Diethylamino)-7-(dimethylamino)phenothiazin-5-ium chloride

Cat. No.: B14153366
CAS No.: 2391-29-9
M. Wt: 347.9 g/mol
InChI Key: MBROZKCHZBRPNG-UHFFFAOYSA-M
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Description

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride is a phenothiazinium-based derivative. This compound is known for its vibrant color and is used in various scientific and industrial applications. It has been studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and sepsis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride typically involves the reaction of phenothiazine derivatives with diethylamine and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure consistency and safety of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or phenothiazine derivatives .

Scientific Research Applications

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its therapeutic effects in sepsis and other inflammatory conditions.

    Industry: Employed in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride involves its interaction with cellular components and enzymes. It targets specific pathways involved in bacterial cell wall synthesis and disrupts the integrity of the cell membrane. This leads to the inhibition of bacterial growth and eventual cell death. The compound also modulates immune responses by inhibiting key signaling pathways, such as the caspase-11 pathway, which is involved in inflammation and pyroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride is unique due to its specific chemical structure, which imparts distinct properties such as higher stability and enhanced antimicrobial activity compared to other phenothiazinium derivatives. Its ability to modulate immune responses and target specific bacterial pathways makes it a promising candidate for therapeutic applications .

Properties

CAS No.

2391-29-9

Molecular Formula

C18H22ClN3S

Molecular Weight

347.9 g/mol

IUPAC Name

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C18H22N3S.ClH/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16;/h7-12H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

MBROZKCHZBRPNG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]

Origin of Product

United States

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